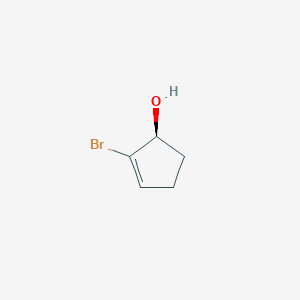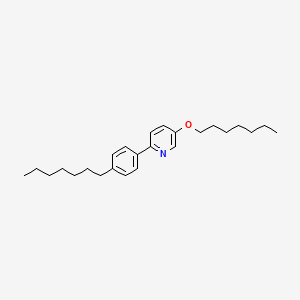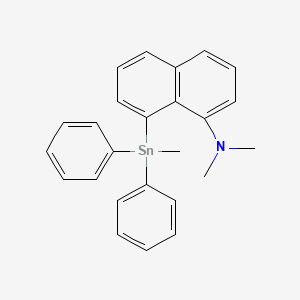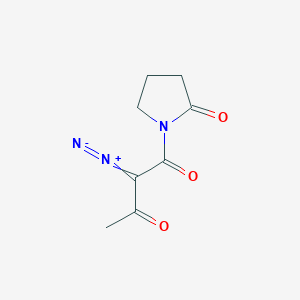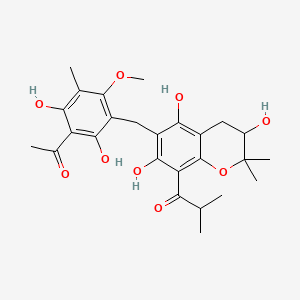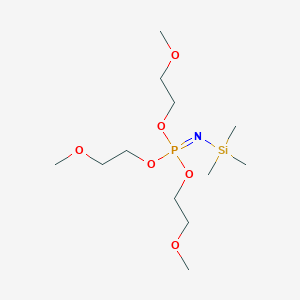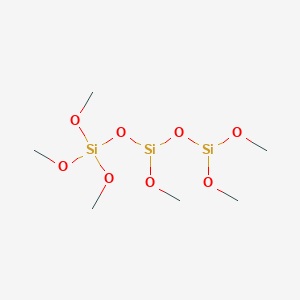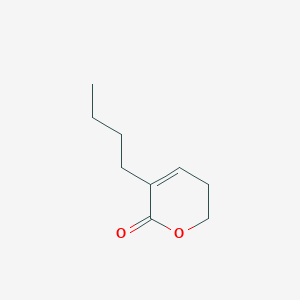
3-Butyl-5,6-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-5,6-dihydro-2H-pyran-2-one is a heterocyclic compound that belongs to the class of pyranones. It is characterized by a six-membered ring containing an oxygen atom and a butyl side chain at the third position. This compound is known for its diverse biological and pharmacological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5,6-dihydro-2H-pyran-2-one can be achieved through several methods:
Intramolecular Cyclization: This method involves the cyclization of α-haloesters, typically α-bromoesters, using a metal as a reducing agent.
N-Heterocyclic Carbene Precatalyst Reaction: This reaction involves the use of enals and ketones with a catalytic amount of N-heterocyclic carbene and a metal catalyst.
Ring-Closing Metathesis: This method uses dienes containing a carboxylate group and a Grubbs II catalyst to achieve cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-Butyl-5,6-dihydro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles.
Biology: It has shown potential as an inducer of colony-stimulating factors in bone marrow stromal cells.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 3-Butyl-5,6-dihydro-2H-pyran-2-one involves its interaction with various molecular targets and pathways. For example, its antitumor activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . Its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-2H-pyran-2-one: A structurally similar compound with a wide range of biological activities.
6-Pentyl-5,6-dihydro-2H-pyran-2-one: Known for its antimicrobial properties.
6-Undecyl-5,6-dihydro-2H-pyran-2-one: Exhibits similar pharmacological activities.
Uniqueness
3-Butyl-5,6-dihydro-2H-pyran-2-one is unique due to its specific butyl side chain, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
138118-29-3 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-butyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C9H14O2/c1-2-3-5-8-6-4-7-11-9(8)10/h6H,2-5,7H2,1H3 |
InChI Key |
SUOQGDJUJPKVEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CCCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate](/img/structure/B14282724.png)

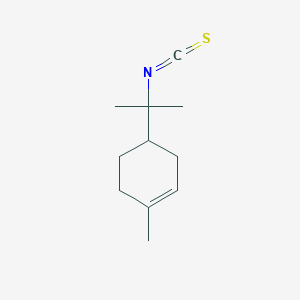
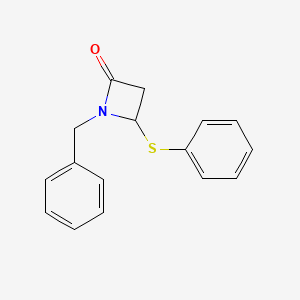
![1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B14282745.png)
![3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione](/img/structure/B14282749.png)
